REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].[C:4](#[N:8])/[CH:5]=[CH:6]/[CH3:7].O([C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=O)C1C=CC=CC=1.[C:24](O[Na])([CH3:27])([CH3:26])C.[CH2:30]1[CH2:34]OC[CH2:31]1>O>[CH3:7][C:6]1[CH:5]=[C:4]([NH2:8])[N:3]([CH2:19][C:18]2[CH:17]=[CH:16][CH:23]=[C:22]([O:1][C:26]3[CH:24]=[CH:27][CH:34]=[CH:30][CH:31]=3)[CH:21]=2)[N:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[Na]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the resulting intermediate was added nPrOH (10 mL)
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Type
|
CUSTOM
|
Details
|
the suspension was transferred to a pressure vessel
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Type
|
STIRRING
|
Details
|
the mixture was stirred at 110° C. for 2 h 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted with 1N aq. HCl (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (50 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)N)CC1=CC(=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |